molecular formula C8H11BrClN3O2 B13924169 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride

5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride

Cat. No.: B13924169
M. Wt: 296.55 g/mol
InChI Key: OGGWZCZYKSBKCX-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a hydrazine group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride typically involves multiple steps. One common method includes the bromination of 3-(1,3-dioxolan-2-yl)pyridine followed by the introduction of the hydrazine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydrazination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: Azo derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and dioxolane ring contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(1,3-dioxolan-2-yl)-2-fluoropyridine
  • 5-Bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole

Uniqueness

5-Bromo-3-(1,3-dioxolan-2-yl)-2-hydrazineylpyridine hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to similar compounds. The combination of the bromine atom and dioxolane ring further enhances its chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11BrClN3O2

Molecular Weight

296.55 g/mol

IUPAC Name

[5-bromo-3-(1,3-dioxolan-2-yl)pyridin-2-yl]hydrazine;hydrochloride

InChI

InChI=1S/C8H10BrN3O2.ClH/c9-5-3-6(7(12-10)11-4-5)8-13-1-2-14-8;/h3-4,8H,1-2,10H2,(H,11,12);1H

InChI Key

OGGWZCZYKSBKCX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=CC(=C2)Br)NN.Cl

Origin of Product

United States

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